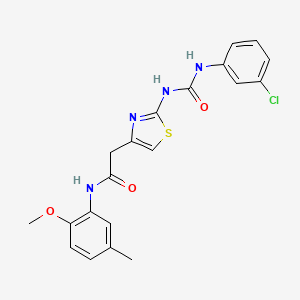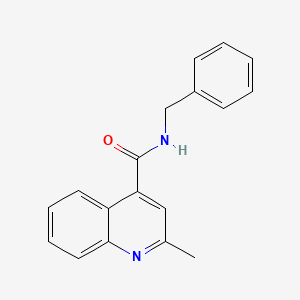![molecular formula C25H22F2N4O2 B11274891 N,9-bis(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274891.png)
N,9-bis(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of anilino quinazoline derivatives.
- The compound’s chemical formula is C25H22F2N4O2.
- It exhibits potential therapeutic properties, particularly in the treatment of non-small cell lung cancer (NSCLC).
N,9-bis(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide: is a complex organic compound with a quinazoline-based structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization and functional group modifications.
Reaction Conditions: Specific reaction conditions may vary, but common methods include condensation reactions and cyclization using appropriate reagents.
Industrial Production: While industrial-scale production details are proprietary, research laboratories can synthesize it for further investigation.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it may react with nucleophiles or electrophiles under specific conditions.
Major Products: The major products depend on the specific reaction and functional groups involved.
Scientific Research Applications
Biology: It may serve as a probe for biological studies, such as receptor binding assays.
Medicine: As mentioned earlier, it shows promise in NSCLC treatment.
Industry: Its applications in industry could include materials science or catalysis.
Mechanism of Action
- The compound likely interacts with specific molecular targets, such as enzymes or receptors.
- Further studies are needed to elucidate its precise mechanism of action in NSCLC treatment.
Comparison with Similar Compounds
Uniqueness: Its unique structural features distinguish it from other quinazoline derivatives.
Similar Compounds: Other anilino quinazolines, such as 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD153035) , are related but differ in substituents and properties.
Properties
Molecular Formula |
C25H22F2N4O2 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N,9-bis(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H22F2N4O2/c1-25(2)11-19-21(20(32)12-25)22(14-3-5-15(26)6-4-14)31-23(30-19)18(13-28-31)24(33)29-17-9-7-16(27)8-10-17/h3-10,13,22,30H,11-12H2,1-2H3,(H,29,33) |
InChI Key |
SIMFEUSQLHGFRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)F)N2)C5=CC=C(C=C5)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11274814.png)
![2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11274822.png)
![3-(cinnamylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11274824.png)
![N-cycloheptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11274825.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11274830.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B11274847.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11274862.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B11274867.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4-dimethoxybenzamide](/img/structure/B11274875.png)
![5-[(4-chlorophenyl)amino]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11274879.png)
![1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide](/img/structure/B11274885.png)
![9-(4-fluorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274895.png)
